molecular formula C23H27N5O2 B2928083 8-cyclopentyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 923559-24-4

8-cyclopentyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2928083
CAS No.: 923559-24-4
M. Wt: 405.502
InChI Key: CZBVPAFBWZLPBR-UHFFFAOYSA-N
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Description

8-cyclopentyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of imidazo[1,2-g]purines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopentyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the cyclopentyl, dimethyl, and phenylpropyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The reaction conditions usually involve the use of solvents like dichloromethane, tetrahydrofuran, and dimethyl sulfoxide, with temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-cyclopentyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-cyclopentyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and receptor interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-cyclopentyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-Cyclopentyl-1,3-dimethylxanthine: Known for its role as an adenosine receptor antagonist.

    8-Phenyltheophylline: Another adenosine receptor antagonist with similar structural features.

    8-Chlorotheophylline: A stimulant with structural similarities to theophylline.

Uniqueness

8-cyclopentyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of cyclopentyl, dimethyl, and phenylpropyl groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

6-cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-16-15-27-19-20(24-22(27)28(16)18-12-6-7-13-18)25(2)23(30)26(21(19)29)14-8-11-17-9-4-3-5-10-17/h3-5,9-10,15,18H,6-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBVPAFBWZLPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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